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Compound of Interest

Compound Name: Acetylisodurene

Cat. No.: B15380558 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2',4',6'-

trimethylacetophenone, a key intermediate in various chemical syntheses. The information is

intended for researchers, scientists, and professionals in the field of drug development and

chemical analysis.

Compound Information
IUPAC Name: 1-(2,4,6-trimethylphenyl)ethan-1-one[1]

Synonyms: 2-Acetylmesitylene, Acetomesitylene, Mesityl methyl ketone[2]

CAS Number: 1667-01-2[3][4][5][6]

Molecular Formula: C₁₁H₁₄O[2][3][4]

Molecular Weight: 162.23 g/mol [2][3][5][6]

Chemical Structure:

C---C / \ / C---C---C | | | CH₃ CH₃ CH₃

Spectroscopic Data
The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for 2',4',6'-trimethylacetophenone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results

2.1.2. ¹³C NMR Data

The ¹³C NMR spectrum was reported in CDCl₃.[3][7]

Chemical Shift (δ) ppm Assignment

Specific peak assignments not explicitly found in

search results

Note: While several sources confirm the availability of ¹³C NMR data and specify the solvent

used, the precise chemical shifts for each carbon atom were not detailed in the provided

search results. Researchers should refer to spectral databases for the full dataset.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment

Specific peak assignments not explicitly found in

search results

Note: An IR spectrum for 2',4',6'-trimethylacetophenone is available, but a detailed assignment

of the absorption bands was not present in the search results.[4] Key expected signals would

include C=O stretching for the ketone and C-H stretching for the aromatic and methyl groups.

Mass Spectrometry (MS)
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m/z Assignment

Specific fragmentation data not explicitly found

in search results

Note: The availability of mass spectrometry data has been indicated.[3] The molecular ion peak

[M]⁺ would be expected at approximately m/z 162.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on common laboratory practices.

NMR Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of 2',4',6'-trimethylacetophenone.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean, dry NMR tube.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative

analysis or precise chemical shift referencing is required.

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Data Acquisition:

The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz

or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[8]

Before acquiring the sample data, the magnetic field should be shimmed to optimize its

homogeneity.

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to set

include the spectral width, acquisition time, relaxation delay, and number of scans.
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For ¹³C NMR, a proton-decoupled experiment is commonly used to simplify the spectrum. A

larger number of scans is usually required due to the lower natural abundance of the ¹³C

isotope.

Infrared (IR) Spectroscopy
Sample Preparation (Liquid Film):

As 2',4',6'-trimethylacetophenone is a liquid at room temperature, a simple liquid film can be

prepared.[3]

Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

Gently press the plates together to form a thin, uniform film.

Data Acquisition:

Record a background spectrum of the empty spectrometer.

Place the prepared salt plates in the sample holder of the IR spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

Prepare a dilute solution of 2',4',6'-trimethylacetophenone in a volatile organic solvent (e.g.,

methanol or acetonitrile).

The sample can be introduced into the mass spectrometer via direct infusion or through a

chromatographic system such as Gas Chromatography (GC-MS).

Data Acquisition (Electron Ionization - EI):

For GC-MS analysis, the sample is first vaporized and separated on a GC column.
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The separated components then enter the ion source of the mass spectrometer.

In the ion source, the sample molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer

and detected.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis and characterization of 2',4',6'-trimethylacetophenone.
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Caption: Workflow for the spectroscopic characterization of 2',4',6'-Trimethylacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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